5-Bromo-2-(3-methylphenyl)pyridine
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Overview
Description
5-Bromo-2-(3-methylphenyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a 3-methylphenyl group attached to the same ring
Mechanism of Action
Target of Action
Many organic compounds like “5-Bromo-2-(3-methylphenyl)pyridine” are used in the synthesis of more complex molecules, including pharmaceuticals. Their targets can vary widely depending on the final compound and its intended use .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound is used to synthesize a drug that targets a specific protein, it might inhibit or enhance the protein’s function .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its final form and target. For instance, it could play a role in signal transduction, metabolic processes, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the way it is administered. Factors like solubility, stability, and molecular size all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological target. This could range from the activation or inhibition of a metabolic pathway to the induction of cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methylphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-chloropyridine and 3-methylphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(3-methylphenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with different aryl or alkyl groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide.
Major Products:
- Substituted pyridines with different functional groups depending on the nucleophile used.
- Biaryl compounds when used in cross-coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-(3-methylphenyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activities, including anti-inflammatory and anticancer properties .
Industry: The compound is used in the development of materials with specific electronic properties. It is also employed in the synthesis of ligands for catalysis and other industrial applications .
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the 3-methylphenyl group.
2-(3-Methylphenyl)pyridine: Similar structure but lacks the bromine atom.
5-Bromo-2-phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness: 5-Bromo-2-(3-methylphenyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer specific reactivity and potential biological activity. This combination allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-(3-methylphenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLJNWFFTUPGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677949 |
Source
|
Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215073-45-2 |
Source
|
Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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